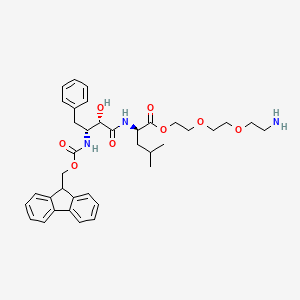
Microtubule inhibitor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Microtubule inhibitor 1 is a compound that targets microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Microtubules play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Microtubule inhibitors are widely used in cancer treatment due to their ability to disrupt cell division and induce apoptosis in rapidly dividing cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of microtubule inhibitor 1 typically involves the preparation of heteroaryl amide compounds. One common synthetic route includes the reaction of an amine with a carboxylic acid derivative under conditions that promote amide bond formation. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification, such as recrystallization and chromatography, to isolate the desired compound. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Microtubule inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, such as alkylated or acylated products.
Applications De Recherche Scientifique
Microtubule inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and interactions with other cellular components.
Biology: Employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.
Medicine: Utilized in cancer research and treatment to inhibit the proliferation of cancer cells and overcome multidrug resistance.
Industry: Applied in the development of new therapeutic agents and drug delivery systems .
Mécanisme D'action
Microtubule inhibitor 1 exerts its effects by binding to the colchicine binding site on tubulin, a protein that forms microtubules. This binding disrupts the polymerization and depolymerization of microtubules, leading to the inhibition of mitotic spindle formation and cell division. The compound induces apoptosis in rapidly dividing cells by blocking the cell cycle at the mitotic phase .
Comparaison Avec Des Composés Similaires
Microtubule inhibitor 1 is unique in its ability to overcome multidrug resistance in cancer cells. Similar compounds include:
Paclitaxel: Stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest.
Vinblastine: Binds to tubulin and inhibits microtubule assembly, causing cell cycle arrest.
Colchicine: Binds to tubulin and disrupts microtubule dynamics, leading to cell cycle arrest
This compound stands out due to its novel binding site and ability to induce ferroptosis, a form of programmed cell death distinct from apoptosis .
Propriétés
Formule moléculaire |
C21H19NO3 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(E)-3-(3-hydroxy-4-methoxyphenyl)-2-methyl-1-(2-methylquinolin-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C21H19NO3/c1-13(10-15-8-9-20(25-3)19(23)12-15)21(24)17-11-14(2)22-18-7-5-4-6-16(17)18/h4-12,23H,1-3H3/b13-10+ |
Clé InChI |
CZORMYBDJDSAFW-JLHYYAGUSA-N |
SMILES isomérique |
CC1=NC2=CC=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)O)/C |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5](/img/structure/B12429844.png)
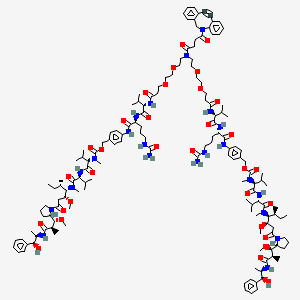
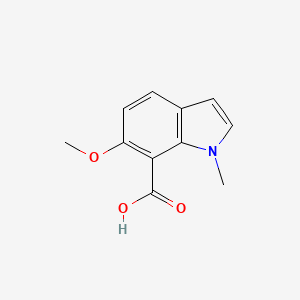
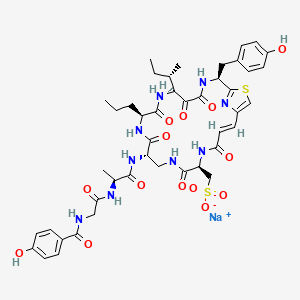

![4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B12429879.png)
![3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide](/img/structure/B12429882.png)
![2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B12429890.png)
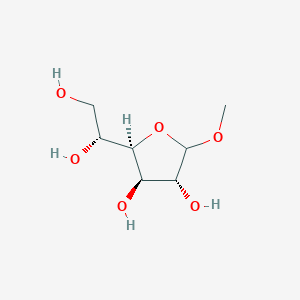
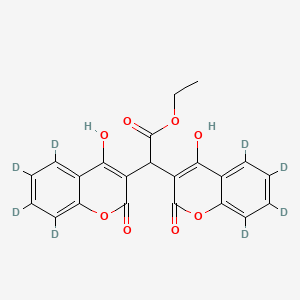
![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide](/img/structure/B12429897.png)


